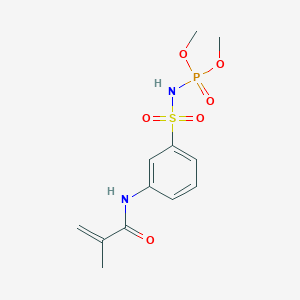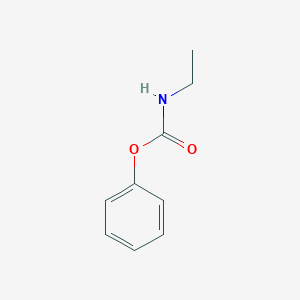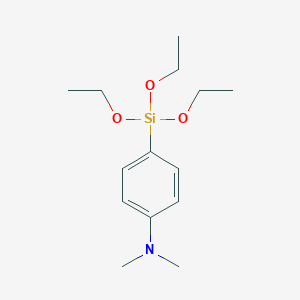
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)-, also known as DMDES, is a compound that has gained significant attention in the field of materials science and engineering due to its unique chemical and physical properties. This compound is widely used in the synthesis of organic-inorganic hybrid materials and has been extensively studied for its potential applications in various fields, including catalysis, sensors, and drug delivery.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- involves the formation of covalent bonds between the silicon atoms in Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- and the surface of the substrate material. This results in the formation of a stable organic-inorganic hybrid material, which exhibits unique chemical and physical properties such as high thermal stability, mechanical strength, and chemical resistance.
Effets Biochimiques Et Physiologiques
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- is non-toxic and does not exhibit any significant adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- in lab experiments include its high reactivity, ease of synthesis, and ability to functionalize a wide range of substrate materials. However, the limitations of using Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- include its high cost, limited availability, and potential toxicity.
Orientations Futures
There are several future directions for the research and development of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)-. Firstly, the synthesis of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be optimized to improve the yield and reduce the cost of production. Secondly, the potential applications of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- in areas such as energy storage, photonics, and biomedicine can be explored. Thirdly, the toxicity and environmental impact of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be further studied to ensure its safe use in various applications. Finally, the development of new methods for the functionalization of substrate materials using Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be investigated to improve the performance and stability of hybrid materials.
Méthodes De Synthèse
The synthesis of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- involves the reaction of N,N-dimethylaniline with triethoxysilane in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- through a series of subsequent reactions. The yield of Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been extensively studied for its potential applications in various fields, including catalysis, sensors, and drug delivery. In catalysis, Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been used as a precursor for the synthesis of mesoporous silica materials, which have been shown to exhibit excellent catalytic activity in various reactions such as oxidation, reduction, and hydrolysis. In sensors, Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been used as a coating material for the fabrication of gas sensors, which have shown high sensitivity and selectivity towards various gases such as nitrogen oxide and carbon monoxide. In drug delivery, Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- has been used as a functionalization agent for the surface modification of nanoparticles, which can improve the bioavailability and therapeutic efficacy of drugs.
Propriétés
Numéro CAS |
18418-79-6 |
|---|---|
Nom du produit |
Benzenamine, N,N-dimethyl-4-(triethoxysilyl)- |
Formule moléculaire |
C14H25NO3Si |
Poids moléculaire |
283.44 g/mol |
Nom IUPAC |
N,N-dimethyl-4-triethoxysilylaniline |
InChI |
InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3 |
Clé InChI |
ZDAMOIHILBVHMU-UHFFFAOYSA-N |
SMILES |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
SMILES canonique |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
Autres numéros CAS |
18418-79-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



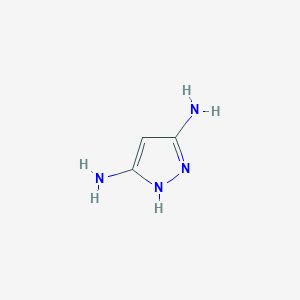
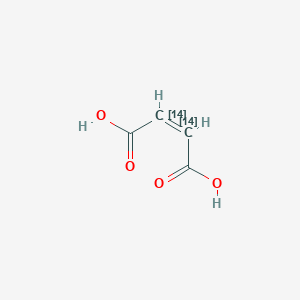
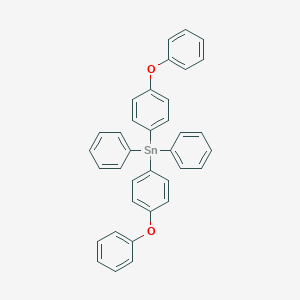
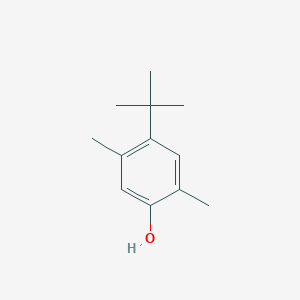
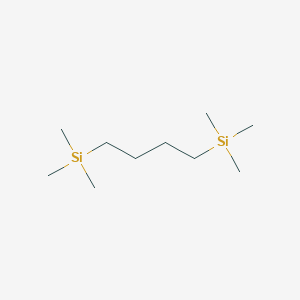
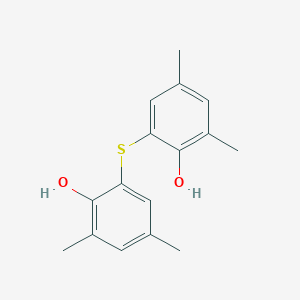
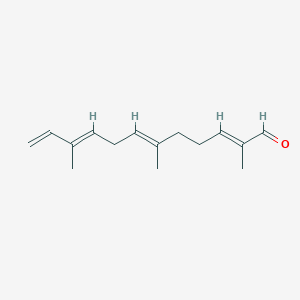
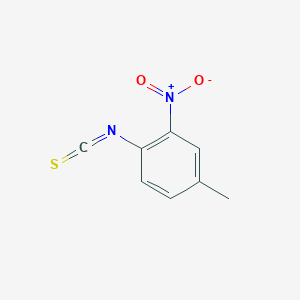
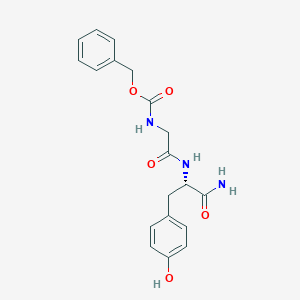
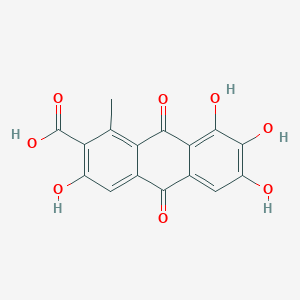
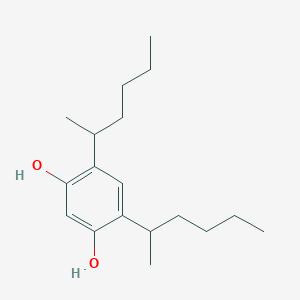
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)
